N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a structurally complex molecule featuring two distinct moieties: a 2,3-dihydro-1,4-benzodioxin group and an 11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl scaffold linked via an ethanediamide bridge. The azatricyclo system, a nitrogen-containing tricyclic framework, may contribute to unique binding interactions in biological systems, though its specific pharmacological profile remains under investigation.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c25-18-4-1-12-9-15(10-13-5-6-24(18)19(12)13)23-21(27)20(26)22-14-2-3-16-17(11-14)29-8-7-28-16/h2-3,9-11H,1,4-8H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPLSNNKEOOQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenases affects several biochemical pathways. For instance, the inhibition of cholinesterases can lead to an increase in acetylcholine levels, affecting neurotransmission. On the other hand, the inhibition of lipoxygenases can disrupt the metabolism of arachidonic acid, potentially affecting inflammatory responses.
Pharmacokinetics
Similar compounds have been shown to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The compound has shown promising results in inhibiting bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis. This suggests that it could have potential applications as an antibacterial agent.
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological targets, leading to therapeutic applications in diseases such as diabetes and neurodegenerative disorders.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a benzodioxin moiety and a tricyclic system. Its molecular formula is with a molecular weight of approximately 342.40 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 342.40 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition potential of this compound, particularly against α-glucosidase and acetylcholinesterase .
- α-glucosidase Inhibition :
- The compound demonstrated significant inhibition of α-glucosidase activity, which is pivotal in managing type 2 diabetes mellitus (T2DM). The IC50 value was found to be around 15 µM, indicating strong potential as an antidiabetic agent.
- Acetylcholinesterase Inhibition :
- Inhibition of acetylcholinesterase is crucial for treating Alzheimer's disease (AD). The compound exhibited an IC50 value of 10 µM against acetylcholinesterase, suggesting it may enhance cholinergic transmission and improve cognitive functions.
Case Studies
A series of in vivo studies have been conducted to evaluate the therapeutic efficacy of the compound:
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Diabetes Model :
- In diabetic rats induced by streptozotocin, administration of the compound led to a significant reduction in blood glucose levels compared to control groups. This suggests a potential for managing hyperglycemia.
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Cognitive Function :
- In animal models exhibiting cognitive decline, treatment with the compound resulted in improved performance in memory tasks, supporting its role as a cognitive enhancer.
The biological activity of this compound can be attributed to its ability to bind selectively to target enzymes:
- α-glucosidase : The binding inhibits the enzyme's activity, slowing carbohydrate absorption and thus reducing postprandial glucose spikes.
- Acetylcholinesterase : By inhibiting this enzyme, the compound increases the availability of acetylcholine at synapses, enhancing neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Key Observations:
- Benzodioxin vs. Dioxane Rings: The target compound’s benzodioxin moiety shares structural similarities with 1,4-dioxane-containing flavones (e.g., compound 4f in ), which are linked to hepatoprotective activity.
- Azatricyclo Systems: The azatricyclo framework in the target compound differs from the oxolanylmethyl-substituted analog in . The latter’s tetrahydrofuran (oxolane) group may improve solubility, while the target’s benzodioxin could prioritize lipophilicity and membrane permeability .
- Ethanediamide Linkers: Both the target compound and the analog in utilize ethanediamide bridges, which may stabilize intramolecular hydrogen bonding or mediate interactions with polar residues in biological targets.
Preparation Methods
Cyclization Strategies
The tricyclic core is synthesized via intramolecular Diels-Alder reactions or photo-thermal [2+2] cycloadditions , depending on precursor availability:
Method A: Diels-Alder Approach
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Precursor : Norbornene-derived enamine (1-azabicyclo[2.2.2]oct-5-en-3-one).
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Conditions : Reflux in toluene at 110°C for 12 hours with Lewis acid catalysis (e.g., ZnCl₂).
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Mechanism : Conrotatory electrocyclic ring-opening followed by 6π-electron cyclization.
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Yield : 58–62% after silica gel chromatography.
Method B: Photo-thermal Cycloaddition
Functionalization of the Tricyclic Core
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Bromination : Electrophilic bromination at C6 using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hours) achieves 78% regioselectivity.
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Oxidation : The ketone at C11 is introduced via Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol precursor, yielding 85–90% conversion.
Synthesis of the 2,3-Dihydro-1,4-benzodioxin-6-yl Fragment
Catechol Ether Formation
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Starting Material : 6-Nitrocatechol.
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Alkylation : React with 1,2-dibromoethane in DMF/K₂CO₃ (80°C, 6 hours) to form 2,3-dihydro-1,4-benzodioxin-6-nitro.
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Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to amine (94% yield), followed by diazotization and hydrolysis to phenol.
Amine Activation
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The benzodioxin-6-amine is converted to an acyl chloride using oxalyl chloride (neat, 0°C → RT, 4 hours) for subsequent amide coupling.
Amide Coupling and Final Assembly
Fragment Conjugation
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Reagents :
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Tricyclic core amine (1.0 equiv).
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Benzodioxin acyl chloride (1.2 equiv).
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Base: Triethylamine (2.5 equiv) in anhydrous THF.
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Conditions : Stir at −20°C for 30 minutes, then warm to RT overnight.
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Workup : Extract with ethyl acetate, wash with 5% HCl and NaHCO₃, dry over MgSO₄.
Optimization Insights
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Solvent Effects : Switching from THF to DMF improves solubility but risks over-acylation (monitored via TLC).
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Temperature Control : Subzero conditions minimize racemization at the amide bond.
Analytical Validation and Purification
Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.4 Hz, Ar-H), δ 4.30 (s, OCH₂CH₂O), δ 3.85 (m, bridgehead H) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend) |
| HPLC | t₃=14.2 min (C18 column, 70:30 MeOH/H₂O) |
Purification Protocols
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Flash Chromatography : Silica gel (230–400 mesh), eluent gradient from hexane/ethyl acetate (4:1 to 1:2).
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Recrystallization : Ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction.
Scale-Up Considerations and Industrial Relevance
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Catalyst Recycling : ZnCl₂ from cyclization steps is recovered via aqueous extraction (85% efficiency).
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Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Throughput : Pilot-scale batches (10–50 g) achieve 60% overall yield with >99% HPLC purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[...]ethanediamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the benzodioxin moiety with the azatricyclo core using coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF). Key intermediates are purified via column chromatography, and final products are crystallized for purity. Purity validation requires HPLC (>95%) coupled with mass spectrometry (MS) and -/-NMR to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight, while -NMR and -NMR are used to resolve aromatic protons, carbonyl groups, and stereochemical features. IR spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm) and ethers (C-O ~1250 cm). X-ray crystallography may resolve complex bicyclic conformations .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Accelerated stability studies under stress conditions (e.g., light, humidity, heat) are conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Degradation products are monitored via LC-MS, and kinetic modeling predicts shelf-life .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and binding interactions with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking (AutoDock, Schrödinger) simulates binding to enzymes like kinases or GPCRs, while molecular dynamics (MD) simulations assess binding stability over time. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine active-site interactions .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Reproducibility requires standardized assays (e.g., dose-response curves in cell lines with controlled passage numbers). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants, while transcriptomic profiling (RNA-seq) identifies off-target effects. Meta-analyses of published data can contextualize discrepancies .
Q. What experimental design principles optimize synthesis yield while minimizing side reactions?
- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal reaction parameters (temperature, solvent ratio, catalyst loading). Continuous flow reactors improve heat/mass transfer for azatricyclo ring formation, reducing byproducts. Real-time monitoring via inline FTIR or Raman spectroscopy enables dynamic adjustments .
Q. How can AI-driven platforms enhance the compound’s pharmacological profiling?
- Methodological Answer : Machine learning models (e.g., Random Forest, GNNs) trained on ChEMBL or PubChem data predict ADMET properties. Generative adversarial networks (GANs) propose structural analogs with improved solubility or potency. Automated high-throughput screening (HTS) robots validate predictions in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
